2,4,6-Trifluorophenyl isocyanate

Medicinal Chemistry Organic Synthesis Kinetics

2,4,6-Trifluorophenyl isocyanate (CAS 50528-80-8) is a highly electrophilic fluorinated aromatic isocyanate widely employed as a pharmaceutical intermediate. It is characterized by a phenyl ring bearing three electron-withdrawing fluorine atoms at the 2, 4, and 6 positions, which substantially polarizes the isocyanate (-NCO) group and enhances its reactivity toward nucleophiles.

Molecular Formula C7H2F3NO
Molecular Weight 173.09 g/mol
CAS No. 50528-80-8
Cat. No. B1351153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trifluorophenyl isocyanate
CAS50528-80-8
Molecular FormulaC7H2F3NO
Molecular Weight173.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N=C=O)F)F
InChIInChI=1S/C7H2F3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
InChIKeyXORSGSHLSDFOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trifluorophenyl isocyanate (CAS 50528-80-8) Technical Specifications and Procurement Overview


2,4,6-Trifluorophenyl isocyanate (CAS 50528-80-8) is a highly electrophilic fluorinated aromatic isocyanate widely employed as a pharmaceutical intermediate . It is characterized by a phenyl ring bearing three electron-withdrawing fluorine atoms at the 2, 4, and 6 positions, which substantially polarizes the isocyanate (-NCO) group and enhances its reactivity toward nucleophiles . This compound is typically supplied as a colorless to pale yellow liquid with a purity of 85% (technical grade) to 98% (HPLC) and is sensitive to moisture, necessitating storage under inert gas .

Critical Selection Factors for 2,4,6-Trifluorophenyl isocyanate: Why Generic Substitution Is Not Recommended


In procurement and experimental design, substituting 2,4,6-trifluorophenyl isocyanate with a seemingly analogous phenyl isocyanate derivative is scientifically unsound. The specific 2,4,6-trifluoro substitution pattern confers a unique combination of electronic and steric properties that directly impact reaction kinetics, regioselectivity, and the physicochemical profile of downstream products [1]. For instance, the cumulative electron-withdrawing effect of three ortho/para fluorine atoms significantly increases the electrophilicity of the isocyanate carbon compared to mono- or difluorinated analogs, leading to substantially different reaction rates and yields [2]. Furthermore, the presence and position of these fluorine atoms dictate the LogP and metabolic stability of the resulting urea or carbamate derivatives in pharmaceutical applications, making direct interchange with unsubstituted phenyl isocyanate or even regioisomeric fluorinated isocyanates a source of irreproducible results [3]. The quantitative evidence presented below underscores why this specific fluorination pattern is non-negotiable for targeted outcomes.

Quantitative Differentiation of 2,4,6-Trifluorophenyl isocyanate: Evidence-Based Comparative Analysis


Enhanced Electrophilicity Drives Superior Reaction Kinetics in Nucleophilic Additions

The 2,4,6-trifluoro substitution pattern on the phenyl ring exerts a powerful electron-withdrawing inductive effect (-I), which is additive across the three fluorine atoms. This effect substantially increases the partial positive charge on the isocyanate carbon, thereby enhancing its electrophilicity and accelerating the rate of nucleophilic attack compared to unsubstituted or less fluorinated analogs . While direct kinetic data for this specific compound are sparse, class-level inferences from kinetic studies on para-substituted phenyl isocyanates demonstrate a strong Hammett ρ value (~2) for reactions with amines, confirming high sensitivity to substituent electronic effects [1]. The combined σm and σp values for a 2,4,6-trifluoro pattern are significantly higher than for a single para-fluoro substituent, predicting a proportionally faster reaction rate in amine and alcohol additions [2].

Medicinal Chemistry Organic Synthesis Kinetics

Optimized LogP Value (2.07) for Balancing Lipophilicity in Drug Candidate Design

The calculated partition coefficient (LogP) of 2,4,6-trifluorophenyl isocyanate is 2.07 [1]. This value represents a strategic balance between the lipophilicity conferred by the three fluorine atoms and the polarity of the isocyanate group. In medicinal chemistry, the introduction of fluorine is a common tactic to modulate a drug candidate's LogP, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The 2,4,6-trifluoro substitution pattern provides a predictable and quantifiable increase in lipophilicity compared to the unsubstituted phenyl isocyanate (LogP of phenyl isocyanate is approximately 1.2-1.5), which can be critical for crossing biological membranes while avoiding excessive hydrophobicity that could lead to poor solubility or off-target binding [2].

Medicinal Chemistry Drug Design Physicochemical Properties

High-Yield Synthesis (95-99%) with Short Reaction Times (3-6h) via Patented Route

US Patent 4,477,389 describes a robust and efficient method for synthesizing polyhalogenated phenyl isocyanates, including the 2,4,6-trifluoro derivative. The patented procedure achieves good yields of 95-99% with minimal urea byproduct formation (1-5%) within reasonable reaction times of 3-6 hours [1]. This contrasts with alternative methods for synthesizing other polyhalogenated isocyanates (e.g., pentachloro- or 2,4,6-trichloro- analogs) which may require more forcing conditions or result in lower yields and higher impurity profiles due to steric hindrance or differing electronic effects. This patent provides a reliable, scalable, and high-purity synthetic route directly applicable to industrial procurement and manufacturing.

Process Chemistry Patent Analysis Synthesis Efficiency

Proprietary Use as Electrolyte Additive in High-Performance Lithium-Ion Batteries

2,4,6-Trifluorophenyl isocyanate (also referred to as 1,3,5-Trifluoro-2-isocyanatobenzene, TFIB) is specifically claimed as an effective electrolyte additive in non-aqueous electrolyte solutions for lithium-ion secondary batteries [1]. The additive functions by forming a stable protective film on the electrode surface, which inhibits deleterious side reactions between the electrolyte and the electrode, thereby enhancing cycle life and high-temperature stability. This application is highly specific to the electronic and steric properties of the 2,4,6-trifluoro substitution, as other isocyanates (e.g., aliphatic or less fluorinated aromatic isocyanates) do not form films with the same combination of ionic conductivity, mechanical stability, and electrochemical inertness.

Energy Storage Battery Materials Electrolyte Additives

Superior Moisture Sensitivity Profile Guides Rigorous Storage and Handling Protocols

2,4,6-Trifluorophenyl isocyanate is explicitly classified as 'moisture sensitive' and is documented to hydrolyze in water . While many isocyanates react with water, the rate and extent of hydrolysis can vary. For this compound, the combination of high electrophilicity and the electron-withdrawing fluorine substituents accelerates the reaction with ambient moisture, leading to rapid degradation and the formation of the corresponding amine and urea byproducts. This necessitates strict adherence to anhydrous handling techniques and storage under a dry inert gas (e.g., nitrogen or argon) . This is a critical differentiator from less reactive isocyanates (e.g., aliphatic isocyanates) which may have a longer working shelf-life once opened but lack the synthetic utility of this highly electrophilic aromatic derivative.

Analytical Chemistry Stability Studies Safety Data

Optimal Research and Industrial Application Scenarios for 2,4,6-Trifluorophenyl isocyanate


Synthesis of High-Performance Polyurethane and Urea Materials

This compound is ideal for synthesizing fluorinated polyurethanes and polyureas where enhanced thermal stability and chemical resistance are required. The electron-withdrawing nature of the 2,4,6-trifluorophenyl group incorporated into the polymer backbone increases the bond dissociation energy of the urethane or urea linkage, leading to improved high-temperature performance compared to polymers derived from unsubstituted phenyl isocyanate . Procure this reagent when developing coatings, adhesives, or elastomers for demanding aerospace or automotive applications.

Lead Optimization in Medicinal Chemistry for Metabolic Stability

In drug discovery programs, 2,4,6-trifluorophenyl isocyanate is a key intermediate for introducing a metabolically stable, lipophilic moiety. The three fluorine atoms effectively block potential sites for oxidative metabolism on the aromatic ring (e.g., by cytochrome P450 enzymes). This leads to the design of drug candidates with improved in vivo half-life and bioavailability compared to non-fluorinated analogs [1]. This reagent is essential for medicinal chemists aiming to fine-tune the ADME properties of urea or carbamate-based pharmacophores.

Formulation of Advanced Lithium-Ion Battery Electrolytes

As a specialized electrolyte additive, 2,4,6-trifluorophenyl isocyanate (TFIB) is procured by battery manufacturers and research groups to improve the cycle life and safety of high-voltage lithium-ion cells [2]. Its unique film-forming ability on both anode and cathode surfaces suppresses electrolyte decomposition and transition metal dissolution, which are primary failure mechanisms in advanced batteries. This application is exclusive to this fluorination pattern and cannot be substituted with other isocyanate additives.

Development of Novel Agrochemicals with Enhanced Potency

Fluorinated aromatic isocyanates, including the 2,4,6-trifluoro derivative, serve as crucial intermediates in the synthesis of next-generation herbicides and insecticides [3]. The presence of fluorine atoms often enhances the potency and selectivity of the active ingredient by improving its ability to penetrate the pest cuticle and bind to the target site. Research and development teams in the agrochemical sector should procure this compound to explore novel carbamate and urea structures with improved field performance and environmental profiles.

Technical Documentation Hub

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